3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride
Description
3-Methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a reactive heterocyclic compound characterized by a five-membered imidazolidine ring substituted with two oxo groups (at positions 2 and 4), a methyl group (position 3), and a carbonyl chloride moiety (position 1). This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions. The closest structurally related compound in the evidence is 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9), which differs by having a methylsulfonyl group instead of a methyl group and only one oxo group . For the purposes of this article, comparisons will focus on structurally or functionally analogous compounds from the provided evidence.
Properties
CAS No. |
68471-52-3 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3 |
InChI Key |
VBYVDRYZQYETQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(C1=O)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2,4-dioxoimidazolidine and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines and hydrazines, to form imidazolidinone derivatives.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Activities
The compound exhibits promising biological activities, particularly as an anticancer agent. Research indicates that derivatives of 2,4-dioxoimidazolidine structures can inhibit the growth of cancer cells. For instance, studies have shown that compounds with similar imidazolidine frameworks possess significant cytotoxic effects against various cancer cell lines, suggesting that 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride could be explored for similar therapeutic uses .
Anticonvulsant Properties
Imidazolidine derivatives have been reported to display anticonvulsant properties, making them candidates for the treatment of epilepsy. The mechanism often involves modulation of neurotransmitter systems, which can stabilize neuronal activity .
Agricultural Chemistry
Fungicide Development
this compound is structurally related to known fungicides like iprodione, which is effective against fungal diseases in crops such as Botrytis bunch rot and Sclerotinia. The compound can be synthesized to create new fungicidal agents with improved efficacy and reduced toxicity profiles .
| Fungicide | Target Pathogen | Application Method | Effectiveness |
|---|---|---|---|
| Iprodione | Botrytis spp. | Foliar spray | High |
| This compound | Various fungi | Experimental | Under investigation |
Organic Synthesis
Intermediate in Chemical Reactions
The compound serves as an important intermediate in the synthesis of more complex molecules. It can participate in various reactions such as acylation and cyclization processes, leading to the formation of spirocyclic compounds and other biologically active molecules. For example, optimization studies have shown that using this compound in spirocyclization reactions can yield high percentages of desired products .
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers utilized this compound to synthesize novel anticancer agents through a series of chemical transformations. The resultant compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .
Case Study 2: Development of New Fungicides
Another study focused on modifying the structure of existing fungicides by incorporating the dioxoimidazolidine framework. The modified compounds showed enhanced antifungal activity against resistant strains of pathogens affecting crops like tomatoes and grapes .
Mechanism of Action
The mechanism of action of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9)
- Structural Differences :
- Contains a methylsulfonyl (-SO₂CH₃) group at position 3 instead of a methyl group.
- Only one oxo group (at position 2) compared to two oxo groups in the target compound.
- Reactivity :
- Applications :
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
- Structural Differences: A pyrimidinedione derivative (six-membered ring) vs. an imidazolidine (five-membered ring). Contains a benzonitrile substituent and an aminopiperidine group, altering solubility and bioactivity .
- Reactivity :
- Applications :
1-Ethyl-3-methylimidazolium Chloride
- Structural Differences :
- Reactivity: Non-reactive compared to carbonyl chlorides; used as a solvent or catalyst in green chemistry .
- Applications :
3-Methyl-2(5H)-Furanone
- Reactivity :
- The α,β-unsaturated lactone undergoes Michael additions, whereas carbonyl chlorides favor nucleophilic acyl substitutions.
- Applications :
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Carbonyl chlorides (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) exhibit higher electrophilicity than lactones or ionic liquids, making them preferable for synthesizing covalent inhibitors .
- Structural Impact on Bioactivity : The presence of dioxo groups (as in pyrimidinediones) enhances binding affinity to therapeutic targets like DPP-4, suggesting that this compound could be optimized for similar applications .
- Safety Considerations : Carbonyl chlorides require stringent handling due to corrosivity and toxicity, whereas ionic liquids like 1-ethyl-3-methylimidazolium chloride pose lower acute risks .
Biological Activity
3-Methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Molecular Details:
- CAS Number: 68471-52-3
- Molecular Formula: CHClNO
- Molecular Weight: 176.56 g/mol
- IUPAC Name: this compound
Structural Representation:
- Canonical SMILES: CN1C(=O)CN(C1=O)C(=O)Cl
| Property | Value |
|---|---|
| CAS No. | 68471-52-3 |
| Molecular Formula | CHClNO |
| Molecular Weight | 176.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially influencing their activity and leading to various biological effects.
Key Reactions:
- Substitution Reactions: Reacts with nucleophiles (amines, alcohols) to form amides and esters.
- Hydrolysis: Hydrolyzes in water to yield 3-methyl-2,4-dioxoimidazolidine and hydrochloric acid.
- Condensation Reactions: Forms imidazolidinone derivatives when reacting with compounds containing active hydrogen atoms.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and inhibition of cell signaling pathways associated with tumor growth .
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at micromolar concentrations.
-
Cancer Cell Line Study:
- In vitro tests on human breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent.
Applications in Research and Industry
Pharmaceutical Development:
The compound serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.
Chemical Synthesis:
In addition to its biological applications, it is utilized in the production of specialty chemicals and materials, making it valuable in both academic research and industrial applications .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in reactivity and biological activity:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2,4-Dioxoimidazolidine-1-carbonyl chloride | Lacks methyl group at the 3-position | Reduced reactivity |
| 3-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid | Contains carboxylic acid instead of carbonyl chloride | Different chemical properties |
| 3-Methyl-2,4-dioxoimidazolidine-1-sulfonyl chloride | Contains sulfonyl chloride group | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
